phenyl[2-(phenylsulfonyl)phenyl]methanol
Overview
Description
Phenyl[2-(phenylsulfonyl)phenyl]methanol is an organic compound characterized by the presence of a phenyl group attached to a methanol moiety, which is further substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl[2-(phenylsulfonyl)phenyl]methanol can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with phenylmagnesium bromide, followed by the addition of formaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl[2-(phenylsulfonyl)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenyl[2-(phenylsulfonyl)phenyl]ketone or phenyl[2-(phenylsulfonyl)phenyl]aldehyde.
Reduction: Phenyl[2-(phenylsulfanyl)phenyl]methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Phenyl[2-(phenylsulfonyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism by which phenyl[2-(phenylsulfonyl)phenyl]methanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Phenyl[2-(phenylsulfonyl)phenyl]methanol can be compared with other similar compounds, such as:
Phenyl[2-(phenylsulfanyl)phenyl]methanol: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
Phenyl[2-(phenylsulfonyl)phenyl]ethanol: Contains an ethyl group instead of a methanol moiety, affecting its physical and chemical properties.
Phenyl[2-(phenylsulfonyl)phenyl]acetone: Features a ketone group, leading to distinct reactivity patterns and applications.
Properties
IUPAC Name |
[2-(benzenesulfonyl)phenyl]-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3S/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21,22)16-11-5-2-6-12-16/h1-14,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAZBZPXDKFVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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